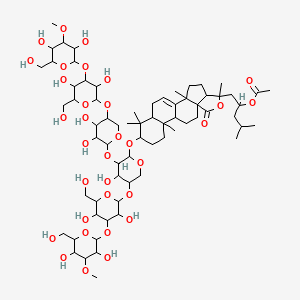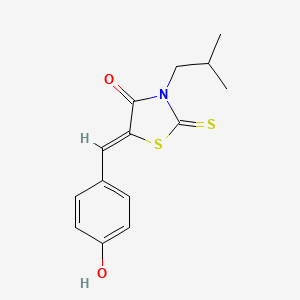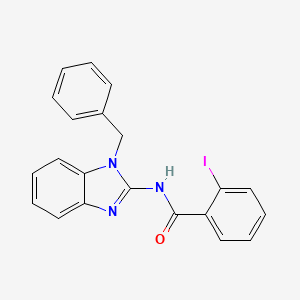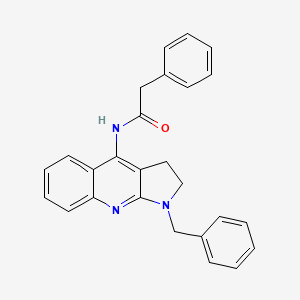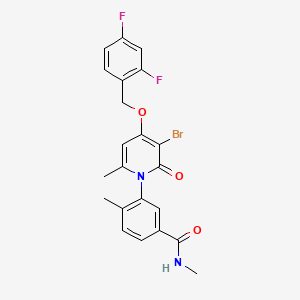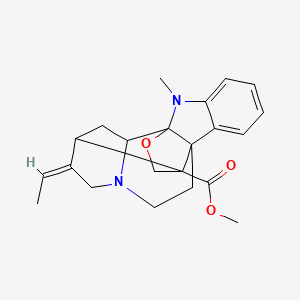
PSEUDOAKUAMMIGINE
Vue d'ensemble
Description
1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester is a bio-active alkaloid derived from the medicinal tree Alstonia boonei, which is native to West Africa . This compound belongs to the class of monoterpene indole alkaloids and has garnered interest due to its diverse pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
Pseudoakuammigine, also known as methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate or NSC381082, is a bio-active alkaloid derived from Alstonia boonei, a medicinal tree native to West Africa . This compound has been the subject of various studies due to its potential therapeutic properties.
Result of Action
It is known to be a bio-active compound , suggesting that it can interact with biological systems and potentially influence cellular processes. More research is needed to detail the specific molecular and cellular effects of this compound.
Analyse Biochimique
Biochemical Properties
It is known that Pseudoakuammigine exhibits opioid activity in vivo This suggests that this compound may interact with opioid receptors, a group of proteins that play a crucial role in pain perception and mood regulation
Cellular Effects
Given its opioid activity, it is likely that this compound influences cell function by modulating cell signaling pathways related to pain perception and mood regulation
Molecular Mechanism
It is known that this compound exhibits opioid activity in vivo , suggesting that it may bind to opioid receptors and modulate their activity This could involve binding interactions with these receptors, inhibition or activation of enzymes, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pseudoakuammigine involves several complex steps. One notable method includes the use of a sequence of reactions such as silver-catalyzed internal alkyne cyclization, followed by one-pot C-O bond cleavage and C-N bond formation to construct the pentacyclic scaffold . A position-selective Polonovski-Potier reaction and formal N-4 migration are also employed in the synthesis .
Industrial Production Methods: The use of advanced organic synthesis techniques and catalysts is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
2447-70-3 |
|---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4-/t16-,18-,20-,21-,22+/m0/s1 |
Clé InChI |
HAGBWVNSVWLTKY-ZFWLQQAWSA-N |
SMILES isomérique |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |
SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C |
SMILES canonique |
CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pseudoakuammigine; NSC 381082; NSC-381082; NSC381082 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of Pseudoakuammigine and how does it relate to other akuammiline alkaloids?
A1: this compound belongs to the akuammiline alkaloids, a family of monoterpene indole alkaloids characterized by their complex cage-like structures. While most akuammiline alkaloids like akuammiline and strictamine possess a pentacyclic methanoquinolizidine core, this compound features a unique pentacyclic furoindoline core. []
Q2: How does modifying the structure of this compound impact its activity at the μOR?
A3: Studies have shown that structural modifications can significantly influence this compound's potency at the μOR. For instance, introducing a phenethyl moiety to the N1 position of this compound resulted in a 70-fold increase in potency and improved selectivity for the μOR compared to the kappa opioid receptor (κOR). []
Q3: What is the significance of synthesizing this compound and its derivatives?
A4: The total synthesis of this compound and other akuammiline alkaloids provides valuable insights into their complex structures and allows for the preparation of derivatives. [, ] This enables researchers to explore the structure-activity relationships of these alkaloids and potentially identify more potent and selective compounds for therapeutic applications.
Q4: Can you elaborate on the total synthesis of this compound?
A5: Several approaches have been employed for the total synthesis of this compound. One strategy utilizes an iminium ion cascade annulation to construct the C and D rings of the pentacyclic core. [] Another approach involves a modified Fischer indolization reaction, which efficiently generates complexity within the molecule. []
Q5: What is known about the biosynthesis of this compound?
A6: While the complete biosynthetic pathway of this compound is not fully elucidated, studies suggest a biogenetic relationship with other alkaloids found in the same plant sources. For instance, nareline, an alkaloid isolated from Alstonia scholaris, is structurally related to akuammiline and picraline, indicating a possible common biosynthetic origin. []
Q6: Has this compound been isolated from any natural sources?
A7: Yes, this compound has been isolated from the seeds of the Akuamma tree (Picralima nitida). [] It is also found in Alstonia yunnanensis Diels, alongside other indole alkaloids. []
Q7: What are the potential applications of this compound research?
A8: Despite its weak activity, this compound serves as a valuable scaffold for developing novel opioid analgesics with improved potency and selectivity. [] Further research into its structure-activity relationships and pharmacological properties could lead to the discovery of new pain management therapies.
Q8: What analytical techniques are used to study this compound?
A9: Various spectroscopic techniques are employed to characterize and analyze this compound, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide valuable information about its structure, functional groups, and molecular weight.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


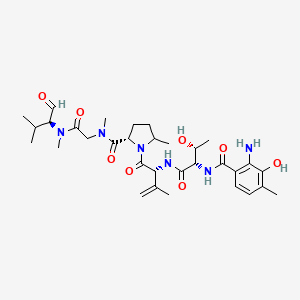
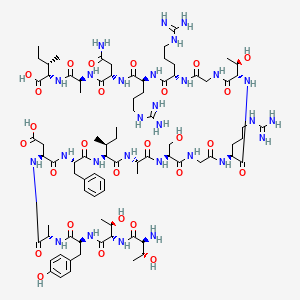
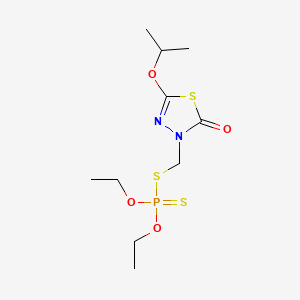

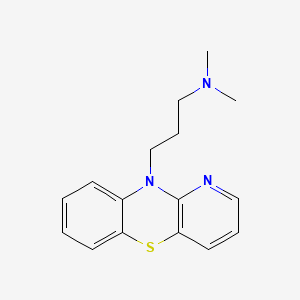
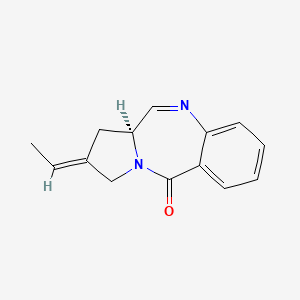
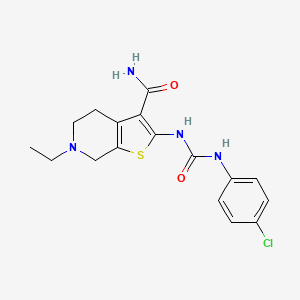
![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)
